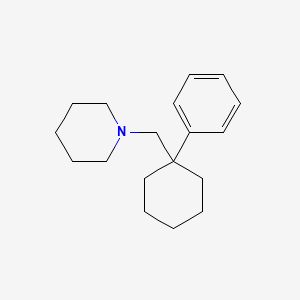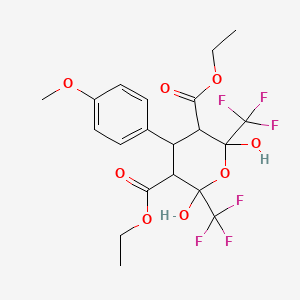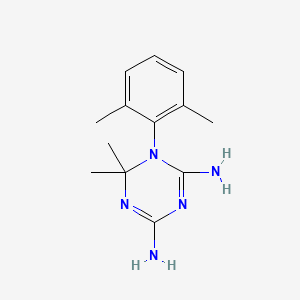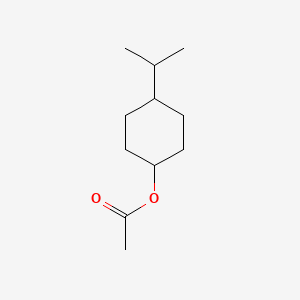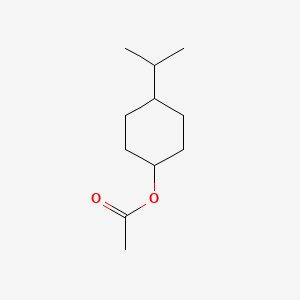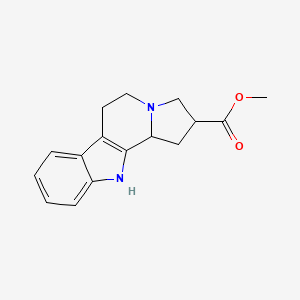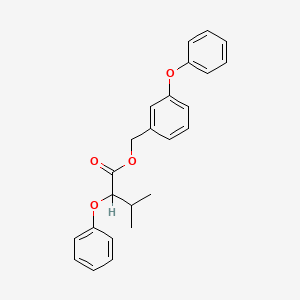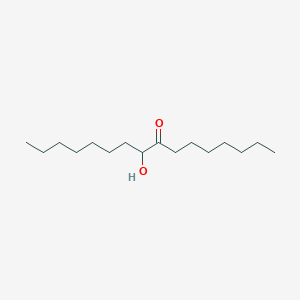
9-Hydroxyhexadecan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxyhexadecan-8-one: is an organic compound with the molecular formula C16H32O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyhexadecan-8-one can be achieved through several methods. One common approach involves the oxidation of 9-hydroxyhexadecan-8-ol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 9-hexadecyn-8-one, followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Hydroxyhexadecan-8-one can undergo further oxidation to form 9-oxohexadecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 9-hydroxyhexadecan-8-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tosyl chloride in pyridine.
Major Products:
Oxidation: 9-oxohexadecanoic acid.
Reduction: 9-hydroxyhexadecan-8-ol.
Substitution: 9-tosyloxyhexadecan-8-one.
Applications De Recherche Scientifique
Chemistry: 9-Hydroxyhexadecan-8-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and as a precursor for bioactive molecules. It is also used in the study of lipid metabolism and enzyme activity.
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers. Its functional groups allow for easy modification, making it a versatile component in various formulations.
Mécanisme D'action
The mechanism of action of 9-Hydroxyhexadecan-8-one involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. For example, in lipid metabolism, the compound can be oxidized or reduced by enzymes, influencing the overall metabolic pathway. Additionally, its structural similarity to other bioactive molecules allows it to interact with specific receptors, modulating biological responses.
Comparaison Avec Des Composés Similaires
16-Hydroxyhexadecanoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.
9-Hydroxyhexadecan-8-ol: The reduced form of 9-Hydroxyhexadecan-8-one.
9-Oxohexadecanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ketone functional groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4444-11-5 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
9-hydroxyhexadecan-8-one |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15(17)16(18)14-12-10-8-6-4-2/h15,17H,3-14H2,1-2H3 |
Clé InChI |
GEOUKYZTVQMHGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)CCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


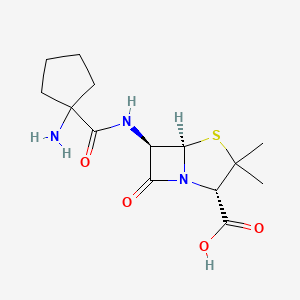
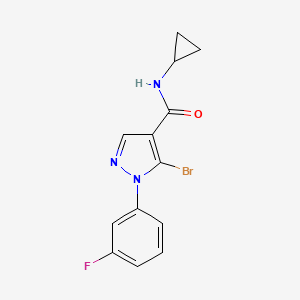
methanone](/img/structure/B12802724.png)


